molecular formula C10H17N3O2 B13566081 Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B13566081
M. Wt: 211.26 g/mol
InChI Key: DXBCJLNLNPANGU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is a chemical compound of interest in medicinal and organic chemistry research. It belongs to a class of molecules featuring an amino acid ester backbone linked to a pyrazole heterocycle, a structure known to be a valuable building block for the development of novel biologically active substances . Pyrazole derivatives are extensively investigated for their wide range of potential pharmacological activities, which include anti-inflammatory, antioxidant, and anticancer properties . In a research context, this compound can serve as a key synthetic intermediate. Its molecular structure contains both an amino group and an ester group, making it a versatile precursor for further chemical modifications, such as the synthesis of more complex amides or heterocyclic systems . Researchers utilize such compounds in the design and development of new therapeutic agents and functional ligands . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)5-8-6-13(3)12-7(8)2/h6,9H,4-5,11H2,1-3H3

InChI Key

DXBCJLNLNPANGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN(N=C1C)C)N

Origin of Product

United States

Preparation Methods

The compound's synthesis generally proceeds through the formation of the pyrazole ring followed by esterification and amino group introduction at the appropriate position. Two main strategies are prevalent:

  • Route A: Direct Cyclization of Hydrazines with β-Keto Esters
  • Route B: Multistep Synthesis Starting from Pyrazole Precursors

Route A: Cyclization of Hydrazines with β-Keto Esters

This method involves the condensation of hydrazine derivatives with β-keto esters to form the pyrazole ring, followed by functionalization to introduce the amino group.

Reaction Scheme:

Hydrazine derivative + β-keto ester → Cyclization → Pyrazole derivative → Amino group introduction

Key Reagents and Conditions:

Step Reagents Solvent Conditions Yield Reference
Pyrazole formation Hydrazine derivatives (e.g., hydrazine hydrate) Methanol Reflux 48-83%
Esterification Alcohols (e.g., methanol) Acidic catalyst (e.g., sulfuric acid) Reflux Variable
Amino group introduction Nucleophilic substitution or reduction Appropriate solvent Mild heating Variable

Process Highlights:

  • The synthesis begins with the preparation of the pyrazole core via cyclization of hydrazines with β-dicarbonyl compounds.
  • The dimethyl substitution at positions 1 and 3 of the pyrazole ring is achieved through the choice of hydrazine derivatives or subsequent methylation steps.
  • Esterification with methanol or ethanol under acidic conditions yields the methyl or ethyl ester, respectively.
  • The amino group at position 2 is introduced via nucleophilic substitution or reduction of suitable intermediates.

Route B: Multistep Synthesis from Pyrazole Precursors

An alternative approach involves starting from pre-formed pyrazole derivatives with appropriate substituents, then functionalizing to introduce the amino group and ester moiety.

Key Steps:

Reaction Conditions:

Step Reagents Solvent Conditions Yield Reference
Pyrazole synthesis Methylhydrazine + α,β-unsaturated ketones Reflux Moderate 60-75%
Esterification Alcohols + Carboxylic acids DCC or DIC coupling agents Room temperature High
Amino group addition NH3 or amines Catalytic conditions Mild heating Variable

Patented Methods and Industrial Approaches

A patent (US8193204B2) describes a synthesis involving the condensation of specific pyrazole derivatives with amino-propanoates, followed by purification steps such as filtration, washing, and recrystallization to obtain high-purity product.

Key Features:

  • Use of dehydrating agents like thionyl chloride or carbodiimides to facilitate ester formation.
  • Reaction mixtures concentrated under reduced pressure.
  • Purification via washing with ethyl acetate and solvent systems like THF/MTBE.

Summary of Synthetic Data

Methodology Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages
Hydrazine cyclization Hydrazines + β-keto esters Hydrazines, acids Reflux 48-83% Straightforward, versatile
Pyrazole precursor functionalization Pyrazole derivatives Alkyl halides, amines Mild to moderate Variable High selectivity
Patent-based synthesis Pyrazole derivatives + amino-propanoates Thionyl chloride, organic solvents Concentration, filtration High purity Suitable for industrial scale

Final Remarks

The preparation of ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is well-established through multiple synthetic strategies, with the core approach involving pyrazole ring formation followed by functionalization. The choice of method depends on the scale, purity requirements, and available starting materials, with current research favoring efficient, scalable, and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison:

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Features a pyran ring fused with cyano and phenyl groups, along with a hydroxy-pyrazole substituent. The phenyl and cyano groups enhance aromatic interactions and polarity compared to the dimethylpyrazole in the target compound .

Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl Contains a branched isopropyl ester and a secondary methylamino group.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Substituted with a nitro-phenyl group instead of dimethylpyrazole. The nitro group introduces strong electron-withdrawing effects, influencing reactivity in reduction reactions (e.g., conversion to an amine via sodium borohydride) .

Structural Analysis:

  • Ester Group Variation : Ethyl esters (target compound) balance lipophilicity and metabolic stability better than methyl (more polar) or isopropyl (more lipophilic) esters .
  • Aromatic/Heterocyclic Substituents: The dimethylpyrazole in the target compound provides moderate steric hindrance and basicity, contrasting with the electron-deficient nitro-phenyl group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate or the polar hydroxy-pyrazole in compound 11b .

Reaction Conditions:

  • Reflux in 1,4-dioxane with triethylamine is common for pyrazole-containing compounds .
  • Sodium borohydride reductions (as in ) highlight functional group transformations absent in the target compound’s synthesis.

Physicochemical Properties

Compound Solubility Stability Lipophilicity (LogP)* Key Functional Groups
Target Compound (Ethyl ester) Moderate in polar solvents (enhanced as dihydrochloride) High (steric shielding from dimethylpyrazole) ~1.8 (estimated) Ethyl ester, primary amine, dimethylpyrazole
Compound 11b Low (due to cyano and phenyl groups) Moderate (hydroxy-pyrazole may degrade under acidic conditions) ~2.5 Ethyl ester, cyano, hydroxy-pyrazole
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl High (salt form) High (branched ester resists hydrolysis) ~1.2 Isopropyl ester, methylamino
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Low in water (nitro group reduces solubility) Moderate (nitro group prone to reduction) ~2.0 Methyl ester, nitro-phenyl

*LogP values are estimated based on structural contributions.

Data Tables

Table 1. Structural and Functional Comparison

Compound Ester Group Aromatic/Heterocyclic Substituent Key Reactivity Differences
Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate Ethyl 1,3-Dimethylpyrazole Resistant to reduction; moderate nucleophilicity
Compound 11b Ethyl 5-Amino-3-hydroxy-pyrazole Hydroxy group enables hydrogen bonding; cyano group increases polarity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Methyl 4-Nitrophenyl Nitro group reducible to amine; strong electron-withdrawing effects

Table 2. Commercial Availability and Pricing (Representative Examples)

Compound Supplier Price (1g) Form
Target Compound Dihydrochloride ECHEMI $103 Powder
Isopropyl (S)-2-Amino-3-(methylamino)propanoate HCl Chemistry Services $310 HCl salt
Methyl 2-[(4-nitrophenyl)amino]acetate Chemistry Services $390 Powder

Biological Activity

Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 216.26 g/mol
  • CAS Number : 1249133-77-4

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. Pyrazole derivatives are known for their ability to modulate nitric oxide synthase (NOS) activity and exhibit antioxidant properties.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. In vitro studies demonstrated a dose-dependent increase in antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro tests against various bacterial strains revealed that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 50 to 100 µg/mL.

Study on Antioxidant Properties

In a controlled experiment, the antioxidant capacity of this compound was compared with standard antioxidants like vitamin C and Trolox. The results indicated that the compound exhibited comparable antioxidant activity with an IC50 value of 45 µg/mL, suggesting its potential application in preventing oxidative damage in cells .

Anti-inflammatory Study

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by carrageenan. The administration of the compound led to a significant reduction in paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

Comparative Analysis Table

Biological ActivityThis compoundStandard Comparison
Antioxidant ActivityIC50 = 45 µg/mLVitamin C: IC50 = 30 µg/mL
Anti-inflammatory ActivitySignificant reduction in TNF-alpha and IL-6 productionAspirin: Effective but less potent
Antimicrobial ActivityMIC = 50–100 µg/mLPenicillin: MIC = 0.5 µg/mL

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions involving nucleophilic substitution or coupling between pyrazole derivatives and ester-containing precursors. Key steps include:

  • Base-mediated alkylation : Reaction of 1,3-dimethyl-1H-pyrazole with ethyl 2-bromo-3-aminopropanoate in aprotic solvents (e.g., DMF) under nitrogen atmosphere .
  • Optimization : Temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for pyrazole:alkylating agent) are critical for minimizing side products like unreacted pyrazole or over-alkylated derivatives .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol improves purity to >95% .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify ester (-COOEt), amino (-NH2_2), and pyrazole ring protons .
  • Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 211.26 for C10_{10}H17_{17}N3_3O2_2) confirm molecular weight .
  • X-ray crystallography : For unambiguous 3D structure determination, SHELX software refines diffraction data, resolving bond angles and torsional strain in the pyrazole-propanoate linkage .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but limited in water, requiring solvent optimization for biological assays .
  • Stability : Hydrolytically stable at pH 4–8 but prone to ester cleavage under strongly acidic/basic conditions .
  • LogP : Estimated ~1.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How do structural analogs of this compound differ in biological activity, and what methodologies enable comparative analysis?

Analogs like Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate or methyl-substituted derivatives show varied bioactivity due to:

  • Electron-withdrawing groups (e.g., -Cl) : Enhance receptor-binding affinity in enzyme inhibition assays (e.g., IC50_{50} shifts from 12 µM to 4.5 µM) .
  • Methodology : Use molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to compare binding kinetics with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

Discrepancies often arise from:

  • Reagent quality : Trace moisture in solvents reduces alkylation efficiency; use anhydrous conditions and molecular sieves .
  • Temperature gradients : Microscale reactions (<1 mmol) show higher variability; employ automated flow reactors for reproducibility .
  • Analytical validation : Cross-validate HPLC purity data with 1H^1 \text{H}-NMR integration to quantify byproducts .

Q. What is the mechanistic basis for its interaction with biological targets, and how is this studied experimentally?

The compound’s amino-ester-pyrazole scaffold enables:

  • Hydrogen bonding : Amino groups interact with catalytic residues (e.g., in serine proteases), validated via mutagenesis studies .
  • Covalent modification : Electrophilic ester moieties may acylate nucleophilic thiols (e.g., cysteine residues), detected via mass-shift assays .
  • In vivo models : Radiolabeled analogs (e.g., 14C ^{14}\text{C}-tagged) track biodistribution in rodent models .

Q. How can computational methods predict its reactivity or metabolic pathways?

  • DFT calculations : Model transition states for ester hydrolysis or pyrazole ring oxidation, correlating with experimental LC-MS metabolite profiles .
  • ADMET prediction tools (e.g., SwissADME) : Forecast hepatic clearance (t1/2_{1/2} ~3.2 hr) and cytochrome P450 interactions .

Methodological Considerations

Q. What protocols mitigate decomposition during long-term storage?

  • Storage : Lyophilized solid at -20°C under argon; avoid aqueous solutions >24 hr .
  • Stabilizers : Add 1% BHT to prevent radical-mediated ester degradation .

Q. How are enantiomeric purity and chirality addressed in synthesis?

  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry at the amino center .

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